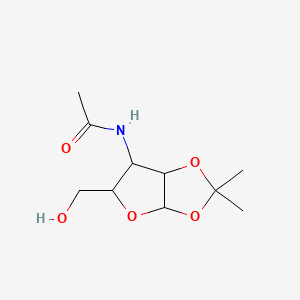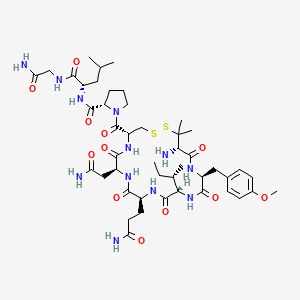
Oxytocin, 1-penicillamyl-O-metyr(2)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxytocin, 1-penicillamyl-O-metyr(2)- is a synthetic analog of oxytocin, a neuropeptide hormone known for its role in social bonding, reproduction, and various physiological processes. This compound is designed to mimic the effects of natural oxytocin while potentially offering enhanced stability and specificity in its actions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxytocin, 1-penicillamyl-O-metyr(2)- involves multiple steps, starting with the protection of functional groups, followed by peptide bond formation, and ending with deprotection and purification. The key steps include:
Protection of Amino and Carboxyl Groups: Protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino and carboxyl groups of the amino acids involved.
Peptide Bond Formation: The protected amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Deprotection: The protecting groups are removed using specific reagents like TFA (trifluoroacetic acid) for Boc and piperidine for Fmoc.
Purification: The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to achieve the desired purity.
Industrial Production Methods
Industrial production of Oxytocin, 1-penicillamyl-O-metyr(2)- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production .
化学反応の分析
Types of Reactions
Oxytocin, 1-penicillamyl-O-metyr(2)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids.
Reduction: Reduction reactions can be used to modify the disulfide bonds present in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
科学的研究の応用
Oxytocin, 1-penicillamyl-O-metyr(2)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors, stress responses, and reproductive functions.
Medicine: Explored for its potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of Oxytocin, 1-penicillamyl-O-metyr(2)- involves binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers intracellular signaling pathways, including the activation of phospholipase C, leading to the release of intracellular calcium and subsequent physiological effects. The compound’s effects on social behavior, stress regulation, and reproductive functions are mediated through these pathways .
類似化合物との比較
Similar Compounds
Oxytocin: The natural hormone with similar physiological effects.
Carbetocin: A synthetic analog of oxytocin with a longer half-life.
Desmopressin: A synthetic analog of vasopressin, another neuropeptide with overlapping functions.
Uniqueness
Oxytocin, 1-penicillamyl-O-metyr(2)- is unique due to its enhanced stability and specificity compared to natural oxytocin. The modifications in its structure allow for more targeted actions and potentially reduced side effects, making it a valuable tool in both research and therapeutic applications .
特性
CAS番号 |
89070-65-5 |
|---|---|
分子式 |
C46H72N12O12S2 |
分子量 |
1049.3 g/mol |
IUPAC名 |
(2S)-1-[(4R,7S,10S,13S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H72N12O12S2/c1-8-24(4)36-43(67)52-27(15-16-33(47)59)39(63)53-30(20-34(48)60)40(64)56-31(45(69)58-17-9-10-32(58)42(66)54-28(18-23(2)3)38(62)51-21-35(49)61)22-71-72-46(5,6)37(50)44(68)55-29(41(65)57-36)19-25-11-13-26(70-7)14-12-25/h11-14,23-24,27-32,36-37H,8-10,15-22,50H2,1-7H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,62)(H,52,67)(H,53,63)(H,54,66)(H,55,68)(H,56,64)(H,57,65)/t24-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1 |
InChIキー |
BQTJZLPDBDBVGI-YBHRNQQHSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
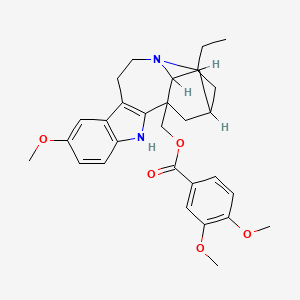
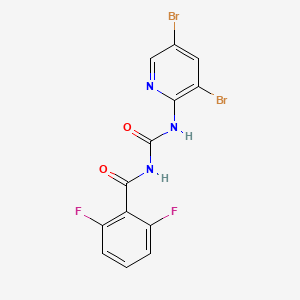
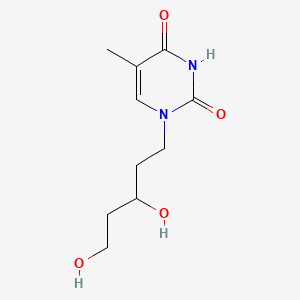
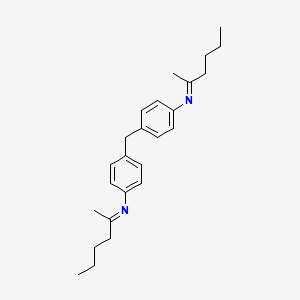
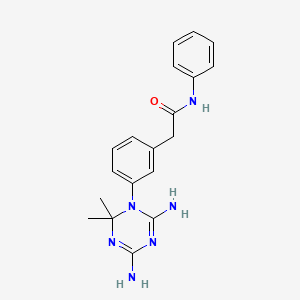
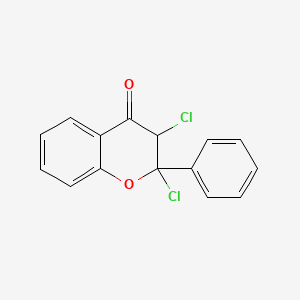
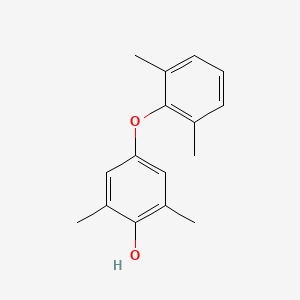
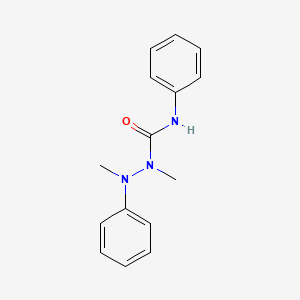
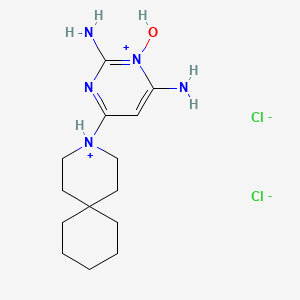
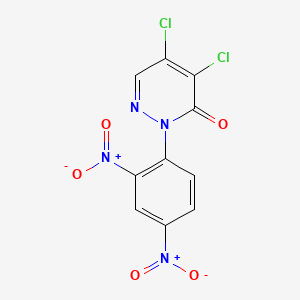

![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
